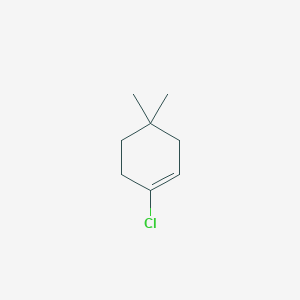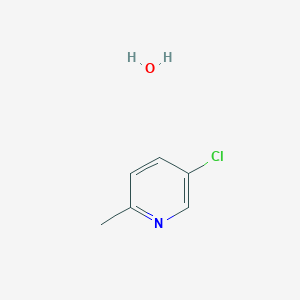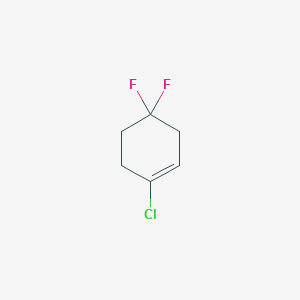
1-Chloro-4,4-difluorocyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4,4-difluorocyclohex-1-ene is an organofluorine compound characterized by the presence of chlorine and fluorine atoms attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4,4-difluorocyclohex-1-ene can be synthesized through several methods One common approach involves the fluorination of cyclohexene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination and chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4,4-difluorocyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to yield cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., HCl) in non-polar solvents.
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or catalytic systems (e.g., osmium tetroxide).
Major Products:
Substitution: Formation of 1-azido-4,4-difluorocyclohex-1-ene or 1-thiocyanato-4,4-difluorocyclohex-1-ene.
Addition: Formation of 1,2-dihalo-4,4-difluorocyclohexane derivatives.
Oxidation: Formation of 1,2-epoxy-4,4-difluorocyclohexane.
Scientific Research Applications
1-Chloro-4,4-difluorocyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4,4-difluorocyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
- 1-Chloro-4-fluorocyclohex-1-ene
- 1-Bromo-4,4-difluorocyclohex-1-ene
- 1-Chloro-4,4-difluorocyclohexane
Comparison: 1-Chloro-4,4-difluorocyclohex-1-ene is unique due to the presence of both chlorine and fluorine atoms on the cyclohexene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-chloro-4,4-difluorocyclohexene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2/c7-5-1-3-6(8,9)4-2-5/h1H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRJHOCFZOOHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
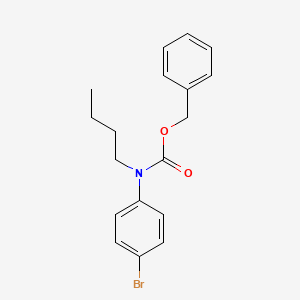
![1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B8029209.png)
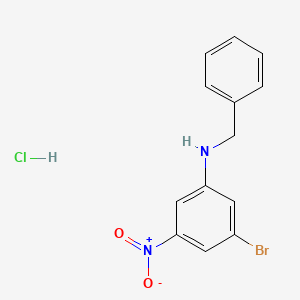
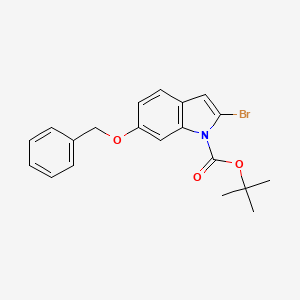
![4-bromo-N-tert-butyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8029219.png)
![4-bromo-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8029223.png)
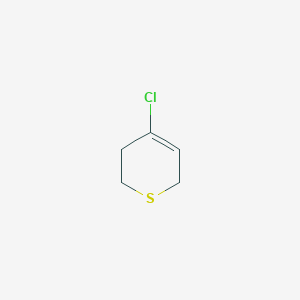
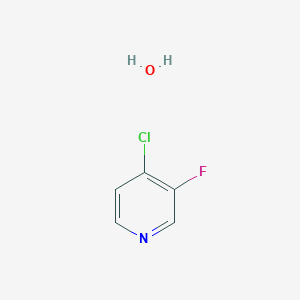
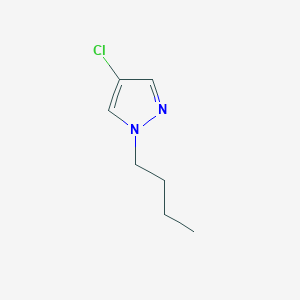

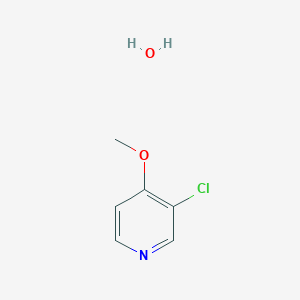
![2-{[(2E)-3-Chloroprop-2-EN-1-YL]oxy}oxane](/img/structure/B8029276.png)
